4-Biphenylyl isocyanate
Overview
Description
4-Biphenylyl isocyanate, also known as 4-isocyanatobiphenyl, is an aryl isocyanate. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a biphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-biphenylamine with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{C}{12}\text{H}{9}\text{NH}2 + \text{COCl}2 \rightarrow \text{C}{12}\text{H}{9}\text{NCO} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its efficiency. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride (COCl)₂ have been explored. This method is safer and involves the reaction of 4-biphenylamine with oxalyl chloride to produce the isocyanate .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
Polymerization: Can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary or secondary amines to form ureas.
Water: Hydrolysis occurs readily in the presence of water, especially under basic conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
4-Biphenylyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
Mechanism of Action
The mechanism of action of 4-biphenylyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in various chemical synthesis processes to form urethanes and ureas. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but with a single phenyl ring.
4-Methoxyphenyl isocyanate: Contains a methoxy group on the phenyl ring.
4-Cyanophenyl isocyanate: Contains a cyano group on the phenyl ring.
Uniqueness: 4-Biphenylyl isocyanate is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler isocyanates. This makes it particularly useful in the synthesis of more complex molecules and polymers .
Properties
IUPAC Name |
1-isocyanato-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRPZDICFIIBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394186 | |
Record name | 4-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-95-5 | |
Record name | 4-Isocyanato-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Biphenylyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Biphenylyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BIPHENYLYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZSP4UPQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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